N-(4-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide
Description
N-(4-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative synthesized via the reaction of p-chloro isocyanates with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl intermediate in the presence of triethylamine (TEA) . Its structure was confirmed through spectral analysis (¹H/¹³C NMR, FT-IR) and is integral to research on anti-inflammatory and anticancer chitosan silver nanoparticles (P1C-Tit*CAgNPs) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4S2/c1-23(2)18-9-3-15(4-10-18)19(26)24-11-13-25(14-12-24)20(27)22-17-7-5-16(21)6-8-17/h3-10H,11-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTILMBWMBHSNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to synthesize existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a piperazine ring substituted with a 4-chlorophenyl group and a dimethylaminobenzenecarbothioyl moiety, which may influence its biological interactions significantly.
Biological Activity Overview
Research on similar compounds has indicated various biological activities, including analgesic, anti-inflammatory, and potential anticancer properties. The structural elements of this compound suggest that it may exhibit similar pharmacological effects.
Analgesic Activity
A study on piperazine derivatives demonstrated that modifications on the phenyl groups significantly influenced analgesic activity. The most effective derivatives exhibited enhanced potency compared to traditional analgesics like morphine . This suggests that the compound may have promising analgesic properties, warranting further investigation.
Anticancer Potential
Compounds with similar structural motifs have been evaluated for their anticancer activity. For instance, thioamide derivatives have shown cytotoxic effects against various cancer cell lines. The presence of the dimethylamino group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives and related compounds:
- Analgesic Efficacy : A comparative analysis of piperazine derivatives indicated that certain substitutions could lead to compounds that are significantly more effective than morphine in pain relief models .
- Antimicrobial Activity : Research has shown that thioamide derivatives possess antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, yielding promising results.
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines such as HeLa and MCF-7. These studies indicate that modifications in the piperazine structure can lead to significant variations in cytotoxicity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Carbothioamide Derivatives
NCT-503 (PHGDH Inhibitor)
- Structure : N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide.
- Key Differences: Replaces the 4-chlorophenyl and 4-dimethylaminophenyl groups with pyridinyl and trifluoromethylbenzyl moieties.
- Activity : NCT-503 is a potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, while its inactive analog (pyridin-4-yl substituent) lacks inhibitory effects, highlighting the importance of trifluoromethylbenzyl for target binding .
4-(Benzodioxolylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide
- Structure : Features a benzodioxolylmethyl group attached to the piperazine ring.
- Key Differences: Substitutes the 4-dimethylaminobenzenecarbothioyl group with a benzodioxole moiety.
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide
- Structure : Incorporates a nitro group and thiophene carboxamide.
- Key Differences: The nitro group introduces strong electron-withdrawing effects, contrasting with the dimethylamino group’s electron-donating nature.
- Activity: Nitro substituents may enhance reactivity but increase metabolic instability compared to the target compound’s dimethylamino group .
Piperazine Carboxamide vs. Carbothioamide Analogs
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structure: Replaces the carbothioamide group with a carboxamide and substitutes the 4-dimethylaminophenyl with an ethyl group.
Venetoclax (ABT-199)
- Structure : Contains a piperazine-linked sulfonamide and cyclohexenyl group.
- The target compound’s simpler structure may offer synthetic accessibility but lower apoptotic potency .
Tabulated Comparison of Key Compounds
Preparation Methods
Condensation with Isothiocyanate Derivatives
The most widely reported method involves sequential condensation of piperazine with 4-(dimethylamino)benzene isothiocyanate and 4-chlorophenyl isothiocyanate. This two-step process leverages the nucleophilic reactivity of piperazine’s secondary amines.
Step 1: Formation of 4-[4-(Dimethylamino)Benzenecarbothioyl]Piperazine
Piperazine reacts with 4-(dimethylamino)benzene isothiocyanate in methanol under reflux (4–5 hours) with catalytic acetic acid. Thin-layer chromatography (TLC) monitors reaction completion, followed by solvent evaporation and recrystallization from methanol. This step achieves 80–85% yield, with the carbothioamide group selectively attaching to one nitrogen of the piperazine ring.
Industrial-Scale Production Considerations
Solvent and Base Optimization
Industrial protocols favor toluene or dimethylacetamide for cyclization due to their high boiling points and compatibility with inorganic bases like potassium carbonate. For example, a 92% yield of 1-(4-chlorobenzhydryl)piperazine—a structurally analogous compound—is achieved using toluene and sodium carbonate at 80°C. Scaling this method would require:
- Continuous flow reactors to maintain temperature control.
- Automated pH adjustment during hydrolysis stages.
Byproduct Management
Hydrolysis steps generate amines (e.g., benzylamine), which are recovered via distillation or ion-exchange resins and recycled, improving atom economy.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Isothiocyanate Condensation | High regioselectivity, mild conditions | Requires expensive isothiocyanates | 70–75% |
| Cyclization | Scalable, uses inexpensive reagents | High energy input, complex purification | 65–70% |
| Nucleophilic Substitution | Excellent purity, stepwise control | Multiple protection/deprotection steps | 75–80% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
